Cas no 2138228-34-7 (5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine)

5-(Butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine is a heterocyclic amine derivative featuring a furan core substituted with a butyl group and a methylpyrazole moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural complexity and functional versatility. The presence of both furan and pyrazole rings enhances its reactivity, making it suitable for further derivatization. Its amine functionality allows for easy incorporation into larger molecular frameworks, while the alkyl and heteroaromatic substituents contribute to favorable solubility and stability properties. This compound is primarily of interest in medicinal chemistry research for the development of bioactive molecules.
5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine structure
2138228-34-7 structure
Product Name:5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine
CAS No:2138228-34-7
MF:C13H19N3O
MW:233.309462785721
CID:5896630
PubChem ID:165847221
Update Time:2025-05-22

5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine
    • 2138228-34-7
    • EN300-1128587
    • [5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine
    • Inchi: 1S/C13H19N3O/c1-4-9(2)12-7-10(8-14)13(17-12)11-5-6-15-16(11)3/h5-7,9H,4,8,14H2,1-3H3
    • InChI Key: OYJYEYUYTBKNRF-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=NN2C)=C(CN)C=C1C(C)CC

Computed Properties

  • Exact Mass: 233.152812238g/mol
  • Monoisotopic Mass: 233.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57Ų

5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine Pricemore >>

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Additional information on 5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine

5-(Butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine: A Comprehensive Overview

The compound 5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine (CAS No. 2138228-34-7) is a structurally complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its unique combination of functional groups, including a furan ring, a pyrazole moiety, and an alkyl chain, which contribute to its diverse chemical properties and biological activities. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers in drug discovery and materials science.

The furan ring in the molecule serves as a versatile platform for further chemical modifications, enabling the creation of derivatives with enhanced bioavailability or selectivity. The pyrazole moiety, on the other hand, is known for its ability to act as a hydrogen bond donor or acceptor, which can significantly influence the compound's interaction with biological targets. Additionally, the butan-2-yl group introduces hydrophobicity into the molecule, potentially enhancing its solubility in organic solvents or lipid-rich environments.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and conformational flexibility of 5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan derivatives. These studies have provided insights into how subtle changes in the molecular architecture can alter its reactivity and binding affinity to proteins or enzymes. For instance, molecular dynamics simulations have revealed that the methanamine group at the 3-position of the furan ring plays a critical role in stabilizing interactions with target biomolecules.

In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic substitutions, condensation reactions, and ring-forming steps. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields. This approach not only enhances the efficiency of production but also minimizes environmental impact by reducing energy consumption.

From a biological standpoint, 5-(butan-2-yli)-furan-methanamine derivatives have shown promise as inhibitors of key enzymes involved in metabolic disorders. For example, recent experiments have demonstrated that this compound can modulate the activity of kinases associated with diabetes and neurodegenerative diseases. Furthermore, its ability to penetrate cellular membranes suggests potential applications in targeted drug delivery systems.

The integration of green chemistry principles into the synthesis and application of this compound has also been a focus of recent research. By utilizing biodegradable solvents and catalysts derived from renewable resources, scientists aim to reduce the ecological footprint of large-scale production processes. Such efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing.

In conclusion, 5-(butan-2-yli)-furan-methanamine (CAS No. 2138228) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structural features and versatile chemical properties make it an ideal candidate for further investigation across multiple disciplines. As research continues to uncover new insights into its mechanisms of action and synthetic pathways, this compound is poised to play an increasingly important role in advancing both basic science and applied technologies.

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